Balamapimod

c‑Raf inhibition SRC inhibition kinase selectivity

Balamapimod (MKI-833) selectively inhibits c-Raf (IC50 114 nM) and SRC (IC50 281 nM), enabling precise upstream Ras/Raf/MEK pathway interrogation distinct from MEK1/2 inhibitors. Its reversible, orally active profile supports washout kinetic studies and chronic murine dosing. Source with confidence—this compound is defined by validated IC50 values and a patent-verified structure (US20090062281A1).

Molecular Formula C30H32ClN7OS
Molecular Weight 574.1 g/mol
CAS No. 863029-99-6
Cat. No. B1667716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalamapimod
CAS863029-99-6
SynonymsMKI-833;  MKI 833;  MKI833;  Balamapimod
Molecular FormulaC30H32ClN7OS
Molecular Weight574.1 g/mol
Structural Identifiers
SMILESCN1C=CN=C1SC2=C(C=C(C=C2)NC3=C(C=NC4=CC(=C(C=C43)OC)N5CCC(CC5)N6CCCC6)C#N)Cl
InChIInChI=1S/C30H32ClN7OS/c1-36-14-9-33-30(36)40-28-6-5-21(15-24(28)31)35-29-20(18-32)19-34-25-17-26(27(39-2)16-23(25)29)38-12-7-22(8-13-38)37-10-3-4-11-37/h5-6,9,14-17,19,22H,3-4,7-8,10-13H2,1-2H3,(H,34,35)
InChIKeyCVAKNHIXTWLGJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Balamapimod (CAS 863029-99-6) – Target Profile and Procurement Baseline for Ras/Raf/MEK Inhibitor Research


Balamapimod (MKI-833) is a synthetic small-molecule kinase inhibitor classified as a mitogen-activated protein (MAP) kinase inhibitor per its INN stem ‘-mapimod’ [1]. It exhibits a reversible inhibition profile against Ras/Raf/MEK/MAPK pathway kinases, with reported IC50 values of 114 nM for c‑Raf (Raf-1) and 281 nM for SRC [2]. The compound is orally active and was originally developed for antineoplastic potential [1]. Its chemical structure is specifically claimed as Example 11 in patent US20090062281A1 [2].

Why Balamapimod (CAS 863029-99-6) Cannot Be Replaced by Generic MEK1/2 Inhibitors


In-class kinase inhibitors cannot be considered interchangeable without quantitative target engagement and selectivity data. Balamapimod’s primary activity resides in inhibition of c‑Raf and SRC, rather than direct high‑potency blockade of MEK1/2, which distinguishes it from common MEK‑selective agents such as Selumetinib or Trametinib [1]. Substituting Balamapimod with a MEK1/2‑selective inhibitor would therefore fundamentally alter the experimental pharmacology and cellular signaling output, as evidenced by the compound’s unique inhibitory profile in the Ras/Raf/MEK/MAPK axis [1].

Quantitative Differentiation of Balamapimod (863029-99-6) Against Closest Kinase Inhibitor Comparators


Target Inhibition Profile: Balamapimod Primarily Engages c‑Raf and SRC, Not MEK1/2

Balamapimod inhibits c‑Raf with an IC50 of 114 nM and SRC with an IC50 of 281 nM [1]. In contrast, the MEK1/2‑selective inhibitor Selumetinib shows an IC50 of 14 nM for MEK1 and a Kd of 530 nM for MEK2, with no activity against c‑Raf . Trametinib, another MEK1/2 inhibitor, exhibits IC50 values of 0.7 nM (MEK1) and 0.9 nM (MEK2) but lacks c‑Raf inhibition [2]. This divergent target engagement defines Balamapimod as a Raf/SRC‑biased agent rather than a direct MEK blocker.

c‑Raf inhibition SRC inhibition kinase selectivity

Reversible Inhibition Mechanism Distinguishes Balamapimod from Irreversible/Covalent MEK Inhibitors

Balamapimod is characterized as a reversible kinase inhibitor [1]. This contrasts with covalent MEK inhibitors (e.g., certain clinical-stage compounds) that form irreversible adducts with target cysteines. Reversible inhibition allows for temporal control of pathway activity and simplifies washout studies in cellular assays, a critical advantage for signal transduction research.

reversible kinase inhibitor non-covalent washout recovery

Oral Bioavailability Enables In Vivo Studies Without Parenteral Administration

Balamapimod is reported to be orally active [1]. In contrast, many early‑generation MEK inhibitors (e.g., CI‑1040) require intravenous or intraperitoneal administration in preclinical models due to poor oral absorption. Oral bioavailability reduces animal handling stress, enables chronic dosing regimens, and better mimics human therapeutic scenarios.

oral bioavailability in vivo pharmacology pharmacokinetics

Patent-Defined Chemical Identity Ensures Reproducible Procurement

Balamapimod corresponds exactly to Example 11 in patent US20090062281A1, titled ‘3‑quinolinecarbonitrile protein kinase inhibitors’ [1]. This provides a verifiable synthetic reference and structural definition, reducing the risk of batch‑to‑batch variability often encountered with poorly characterized tool compounds.

patent Example 11 chemical authenticity US20090062281A1

Balamapimod (863029-99-6) – Evidence-Driven Research and Procurement Application Scenarios


Dissecting Raf/SRC-Dependent Signaling in Cancer Cell Lines

Given Balamapimod's inhibition of c‑Raf (IC50 = 114 nM) and SRC (IC50 = 281 nM) [1], this compound is ideally suited for studies aiming to uncouple Raf and SRC contributions from downstream MEK/ERK activation. Researchers can employ Balamapimod to interrogate pathway nodes upstream of MEK, complementing experiments with MEK1/2‑selective inhibitors like Selumetinib or Trametinib.

Reversible Modulation of MAPK Signaling in Washout Recovery Assays

Balamapimod's reversible inhibition mechanism [1] makes it a valuable tool for kinetic studies requiring signal restoration. Unlike covalent inhibitors, Balamapimod can be washed out from cell cultures, allowing investigation of pathway reactivation dynamics and feedback regulation.

Preclinical Oral Dosing Studies in Rodent Tumor Models

The orally active nature of Balamapimod [1] supports chronic dosing protocols in murine xenograft or syngeneic tumor models without the need for repeated intraperitoneal injections. This reduces stress‑induced confounders and better approximates oral therapeutic regimens in humans.

Reference Standard for Assay Development Targeting Raf/SRC Kinases

As a compound with defined IC50 values for c‑Raf and SRC [1] and a known patent structure [2], Balamapimod can serve as a reference inhibitor in the development and validation of biochemical or cellular assays for Raf and SRC kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balamapimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.